molecular formula C10H13N3O B12634354 n'-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide

n'-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide

Cat. No.: B12634354
M. Wt: 191.23 g/mol
InChI Key: MFUJKJZTNGKJNQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . Another approach is the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at elevated temperatures . Industrial production methods often utilize these reactions with optimized conditions to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide involves its interaction with specific molecular targets and pathways. The nitrogen atom in the tetrahydroisoquinoline scaffold can form key interactions with target proteins, influencing their activity . This interaction is crucial for its biological effects, including antibacterial and neuroprotective activities .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N'-hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide

InChI

InChI=1S/C10H13N3O/c11-10(13-14)9-3-1-2-7-6-12-5-4-8(7)9/h1-3,12,14H,4-6H2,(H2,11,13)

InChI Key

MFUJKJZTNGKJNQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C(=NO)N

Origin of Product

United States

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